molecular formula C11H15N5S B11729103 [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea

[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea

Cat. No.: B11729103
M. Wt: 249.34 g/mol
InChI Key: POSHFQGLPYBQSZ-GUZOQHLSSA-N
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Description

[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea typically involves the condensation of 4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Mechanism of Action

The mechanism of action of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to form strong hydrogen bonds with the active site of the enzyme, thereby preventing the hydroxylation of monophenols and subsequent melanin synthesis . The compound’s antibacterial and anticancer activities are believed to result from its interaction with cellular proteins and DNA, leading to disruption of essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar structural features but different reactivity and applications.

    Urea: Structurally similar but lacks the sulfur atom, resulting in different chemical properties and applications.

    Selenourea: Contains selenium instead of sulfur, leading to distinct reactivity and biological activity.

Uniqueness

[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

[(E)-[4-[(Z)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C11H15N5S/c1-16(2)14-8-10-5-3-9(4-6-10)7-13-15-11(12)17/h3-8H,1-2H3,(H3,12,15,17)/b13-7+,14-8-

InChI Key

POSHFQGLPYBQSZ-GUZOQHLSSA-N

Isomeric SMILES

CN(C)/N=C\C1=CC=C(C=C1)/C=N/NC(=S)N

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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